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Clinical Efficacy Data

Get Quote

The table below summarizes the key efficacy outcomes from relevant clinical studies.

CR
Study Type & Regimen Sample ORR Median
y ?’p g L. . P Rate Reference
Population (Abbreviation) Size (%) (%) PFS
0
Retrospective; Rituximab + HD-MTX 15 86.7 73.3 Not [1]1[2]
rilr PCNSL + Temozolomide + reported
Orelabrutinib +
Lenalidomide
(RMT+OI/L)
Retrospective; Orelabrutinib + HD- 11 89.2 51.4 5.0 [3]
rlr CNSL MTX + Temozolomide (for (for months
+ Dexamethasone cohort)  cohort)  (Ore-MTD)
(Ore-MTD)
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Study Type & Regimen Sample ORR cR Median
. . . Rate Reference

Population (Abbreviation) Size (%) (%) PFS

Retrospective; Orelabrutinib + HD- 26 89.2 51.4 13.0 [3]

rlr CNSL MTX + Ifosfamide + (for (for months
Etoposide + cohort)  cohort)  (Ore-
Dexamethasone MIED)
(Ore-MIED)

Prospective Rituximab + HD-MTX 37 97.1 94.1 Not [4]

Phase II; Newly + Orelabrutinib (R- (Best (Best Reached

Diagnosed MO) ORR) CR) (1-yr PES:

PCNSL 83.6%)

Detailed Experimental Protocol (Based on RMT+OJ/L
Regimen)

This protocol is synthesized from a retrospective case series investigating the combination therapy in r/r

PCNSL [1] [2].

Patient Selection

¢ Inclusion Criteria:
o Adult patients (=18 years) with histologically confirmed r/r PCNSL.
o Relapsed disease: recurrence after achieving complete response (CR) to prior therapy.
o Refractory disease: failure to achieve at least partial response after first-line therapy, relapse
within 6 months of completing therapy, or two or more relapses.
o Adequate bone marrow, renal, and hepatic function.
¢ Exclusion Criteria:
o Presence of immunodeficiency, unstable systemic disease, or active infection.
o Pregnancy or lactation.

Treatment Regimen & Dosing
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The treatment consists of intensive immunochemotherapy cycles combined with continuous oral targeted

therapy.

e Cycle Structure: 28-day cycles.

¢ Rituximab: 375 mg/mz, intravenous (V) infusion, Day 1 [1] [2].

¢ High-Dose Methotrexate (HD-MTX): 3.5 g/mz2, IV over a 4-hour infusion, Day 2 [1] [2].

o Leucovorin Rescue: Begin 24 hours after MTX initiation. Administer 50 mg intramuscularly
every 6 hours until serum MTX concentration falls below 0.05 pmol/L [1].

e Temozolomide: 150 mg/m?, orally, once daily on Days 4-8 [1] [2].

e Orelabrutinib: 150 mg, orally, once daily. Continue daily throughout treatment cycles until disease
progression or unacceptable toxicity [1] [2].

¢ Lenalidomide: 25 mg, orally, once daily on Days 1-21 of each cycle. Administered along with
prednisone (10 mg once per week) [1] [2].

Response Assessment & Monitoring

¢ Primary Method: Gadolinium-enhanced brain MRI.
¢ Assessment Schedule: Perform MRI every cycle during induction. Once CR is achieved, the interval
can be extended to every 3-6 cycles [1] [2].
¢ Response Criteria: Use the International PCNSL Collaborative Group (IPCG) criteria to categorize
responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive
Disease (PD) [1].
e Ancillary Tests:
o Systemic Staging: Positron Emission Tomography-Computed Tomography (PET-CT) to rule
out systemic involvement at baseline.
o Ophthalmic Examination: Slit-lamp examination for patients with suspected ocular
involvement.
o Cerebrospinal Fluid (CSF) Analysis: Cytology and flow cytometry.
o Bone Marrow Biopsy: To exclude systemic lymphoma.

Supporting Workflow and Mechanism of Action

The synergy of this combination therapy targets both the tumor cells and the immune microenvironment

within the CNS. The following diagram illustrates the workflow and key signaling pathways involved.
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Clinical Workflow

Key Molecular Mechanisms & Drug Targets
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This diagram illustrates the integration of clinical management with the underlying molecular rationale [1]

[5].

Safety and Tolerability Profile

The combination regimen has a manageable safety profile.

¢ Most Common Adverse Events (AEs): The most frequently reported AEs include transaminase
elevation, neutropenia, thrombocytopenia, skin rash, and fatigue [1] [6].

e Grade 3+ AEs: In studies, a minority of patients (approximately 21%) experienced grade 3 or higher
treatment-related AEs [6]. No grade 4 AEs or drug-related deaths were reported in the RMT+O/L
series [1].

¢ Management:
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o Myelosuppression: Monitor blood counts closely. Use prophylactic granulocyte colony-
stimulating factor (G-CSF) as needed [6].

o Hepatotoxicity: Monitor liver function tests. Manage methotrexate toxicity with adequate
hydration, urine alkalinization, and strict leucovorin rescue [1] [4].

o Rash: For grade 1 rash, use topical corticosteroids or oral antihistamines. For grade 2 or
higher, consider treatment interruption until resolution [6].

Predictive Biomarkers and Monitoring

Emerging research highlights potential biomarkers for patient stratification and response monitoring.

e Genomic Profiling: Patients with mutations in the BCR (CD79B), TLR, or NF-kB pathways (e.g.,
MYD88 L265P) are more likely to respond to orelabrutinib-containing therapy [1] [2] [5].

¢ Liquid Biopsy: Dynamic changes in circulating tumor DNA (ctDNA) in blood and cerebrospinal
fluid (CSF) are closely associated with tumor burden and treatment response. Sustained clearance of
ctDNA correlates with durable remission [1] [2].

¢ Immune Profiling: A baseline immune profile characterized by a higher proportion of PD-1+ CD8+ T
cells, lower CD8+ T cells, higher CD4+ T cells, and lower levels of cytokines (IL-6, IL-8, IL-10) has
been associated with better treatment response in DLBCL studies [6].

Research Implications and Future Directions

o Efficacy: The high response rates observed in these studies position orelabrutinib-based
combinations as a highly effective therapeutic strategy for r/r PCNSL, a condition with limited options
[1][3].

¢ Novel Combinations: The synergy between BTK inhibition, immunomodulation, and chemotherapy
provides a strong rationale for exploring these regimens in frontline settings [4] and in combinations
with other novel agents like PD-1 inhibitors [6].

e Personalized Medicine: The use of genomic and liquid biopsy data holds promise for moving
towards response-adapted and biomarker-driven treatment personalization in PCNSL [1] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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